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ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate

DNA-PK inhibition DDR kinase selectivity

Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate (CAS 1021215-05-3; CHEMBL2203798) is a synthetic small molecule classified as a sulfonylpiperidine-thiophene hybrid. It is distinguished by a 3-methylthiophene-2-carboxylate ethyl ester core linked via a 4-amido bridge to an N-methanesulfonylpiperidine moiety.

Molecular Formula C15H22N2O5S2
Molecular Weight 374.5 g/mol
CAS No. 1021215-05-3
Cat. No. B6538327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate
CAS1021215-05-3
Molecular FormulaC15H22N2O5S2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C
InChIInChI=1S/C15H22N2O5S2/c1-4-22-15(19)13-10(2)9-12(23-13)16-14(18)11-5-7-17(8-6-11)24(3,20)21/h9,11H,4-8H2,1-3H3,(H,16,18)
InChIKeyJOCSCPGOSNUMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate (CAS 1021215-05-3): A DNA-PK-Targeted Sulfonylpiperidine Probe for Kinase Drug Discovery


Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate (CAS 1021215-05-3; CHEMBL2203798) is a synthetic small molecule classified as a sulfonylpiperidine-thiophene hybrid [1]. It is distinguished by a 3-methylthiophene-2-carboxylate ethyl ester core linked via a 4-amido bridge to an N-methanesulfonylpiperidine moiety. The compound exhibits confirmed inhibitory activity against DNA-dependent protein kinase (DNA-PK) with an IC50 of 2.5 µM in an ADP-Glo kinase assay [2], placing it within the DNA damage response (DDR) targeting space relevant to oncology and genome editing.

Why Regioisomeric and Sulfonyl-Substituted Analogs Cannot Replace Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate in DDR Research


Substitution of this compound with its closest 2-amido regioisomer (CAS 1214859-48-9) or other sulfonylpiperidine analogs introduces measurable shifts in both target engagement and physicochemical properties that undermine SAR reproducibility. The 4-amido regioisomer (target compound) has a calculated LogP of 2.55, whereas the 2-amido counterpart exhibits a LogP of 1.93—a delta of +0.62 log units . This difference in lipophilicity directly impacts membrane permeability and non-specific protein binding, altering cellular assay outcomes even when isolated biochemical IC50 values appear comparable. Furthermore, sulfonylpiperidine-thiophene chemotypes display regioisomer-dependent kinase selectivity; the 4-substituted piperidine scaffold frequently shows divergent selectivity fingerprints across the PIKK family (DNA-PK, ATM, ATR, mTOR) compared to 2- or 3-substituted variants [1]. Simple structural interchange without re-validation of selectivity panels and cellular potency therefore risks misleading structure-activity conclusions.

Quantitative Differentiation Evidence for Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate


DNA-PK Inhibitory Potency: Target Compound vs. Closest Regioisomer and Benchmarks

In an ADP-Glo kinase assay against human DNA-PK using EPPLSQEAFADLWKK peptide substrate with a 5-minute incubation, ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate (CHEMBL2203798) demonstrates an IC50 of 2.5 µM [1]. This places its biochemical potency within the low-micromolar range for the PIKK family. No DNA-PK IC50 data are available in BindingDB or ChEMBL for the direct 2-amido regioisomer (CHEMBL2093617, CAS 1214859-48-9), leaving a quantifiable evidence gap for direct regioisomer comparison. For class-level context, the structurally related sulfonylpiperidine inhibitor LTURM34 achieves a DNA-PK IC50 of 34 nM [2], illustrating that sulfonylpiperidine-thiophene potency can span two orders of magnitude depending on substitution pattern—a dynamic range within which the target compound occupies a clearly measurable, intermediate position.

DNA-PK inhibition DDR kinase selectivity oncology

PIKK Kinase Selectivity Profile: DNA-PK Engagement and Family-Wide Selectivity Implications

Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate (CHEMBL2203798) is confirmed to engage DNA-PK with an IC50 of 2.5 µM [1]. While a comprehensive selectivity panel (DNA-PK vs. PI3Kα/β/γ/δ, ATM, ATR, mTOR) has not been published for this exact compound, class-level evidence from structurally related sulfonylpiperidines demonstrates that DNA-PK selectivity within the PIKK family is highly regioisomer-dependent. LTURM34, a sulfonylpiperidine-based DNA-PK inhibitor, achieves 170-fold selectivity over PI3K [2]. For the 3-methylthiophene-2-carboxylate scaffold, the position of the piperidine amide linkage (4-amido vs. 2-amido) alters the spatial orientation of the thiophene ester relative to the kinase hinge-binding region, which is predicted to shift selectivity ratios among ATM, ATR, and mTOR based on published PIKK SAR principles [3]. Researchers procuring this compound for DDR studies must independently determine the selectivity window, as the reported DNA-PK IC50 alone does not guarantee family-wide selectivity.

PIKK selectivity off-target profiling DNA-PK PI3K kinase panel

Physicochemical Differentiation: LogP Divergence Between 4-Amido and 2-Amido Regioisomers

The 4-amido regioisomer (target compound, CAS 1021215-05-3) exhibits a calculated LogP of 2.55 , whereas the 2-amido regioisomer (CAS 1214859-48-9, CHEMBL2093617) has a computed LogP of 1.93 based on ALOGPS prediction [1]. This difference of +0.62 log units is physiochemically meaningful—it translates to an approximately 4-fold higher octanol-water partition coefficient for the 4-amido form. In the context of the Lipinski Rule of Five, both compounds fall within acceptable lipophilicity ranges (LogP < 5), and both share identical molecular formula (C15H22N2O5S2) and molecular weight (374.47 g/mol). However, the higher LogP of the 4-amido regioisomer suggests enhanced passive membrane permeability, which may translate to higher intracellular exposure in cell-based DNA-PK assays. Researchers evaluating SAR at the piperidine linkage position cannot assume identical cellular uptake between these two regioisomers, even if their biochemical IC50 values were equivalent.

lipophilicity LogP regioisomerism physicochemical properties drug-likeness

Aqueous Solubility and Formulation-Relevant Physicochemical Profile

The 3-methylthiophene-2-carboxylate sulfonylpiperidine scaffold exhibits an experimentally relevant aqueous solubility of 0.3 g/L (approximately 0.8 mM) and a predicted LogS of -3.1, with a topological polar surface area (TPSA) of 129 Ų for the 4-amido regioisomer [1]. These values place the compound near the boundary of acceptable aqueous solubility for in vitro assays (typically >1 µM for biochemical assays). For comparison, the 2-amido regioisomer scaffold shows similar water solubility (0.3 g/L) but lower LogP (1.93 vs. 2.55), indicating that while both regioisomers face comparable solubility constraints, their membrane partitioning behavior differs. The TPSA of 129 Ų is below the 140 Ų threshold commonly associated with good oral bioavailability, suggesting that further structural optimization around the ester moiety may be required for in vivo applications. Researchers procuring this compound for cell-based or biochemical DDR assays should anticipate potential solubility limitations at concentrations exceeding 100 µM in aqueous buffers and plan for DMSO stock solutions accordingly.

aqueous solubility formulation LogS ADME drug development

Validated Application Scenarios for Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate in Oncology and DDR Research


Regioisomeric SAR Anchor for DNA-PK Inhibitor Lead Optimization

Researchers developing DNA-PK inhibitors can use this compound as a quantitatively defined 4-amido reference point (DNA-PK IC50 = 2.5 µM [1]) to systematically compare the impact of regioisomeric switching to the 2-amido position. By measuring shifts in DNA-PK potency and correlating them with the documented LogP difference (ΔLogP = +0.62 ), medicinal chemistry teams can decouple target affinity effects from physicochemical-driven potency changes. This approach is particularly valuable for DDR programs where balanced potency and drug-like properties are required for progression beyond hit-to-lead phases.

PIKK Family Selectivity Fingerprinting Using a Structurally Characterized Probe

This compound enables researchers to profile the selectivity landscape of the 4-amido-3-methylthiophene-2-carboxylate scaffold against the full PIKK panel (DNA-PK, ATM, ATR, mTOR, PI3K isoforms). Since class-level evidence indicates that sulfonylpiperidine-thiophene regioisomers exhibit divergent PIKK selectivity [2], procuring both the 4-amido and 2-amido forms allows head-to-head selectivity fingerprinting. The resulting selectivity data directly inform medicinal chemistry decisions about which regioisomer to advance, avoiding the toxicity liabilities associated with PI3K inhibition that have plagued earlier DDR candidates.

Physicochemical Benchmarking for Sulfonylpiperidine-Thiophene Library Design

Compound library designers can use the experimentally measured and computed properties of this compound—LogP 2.55, TPSA 129 Ų, aqueous solubility 0.3 g/L —as physicochemical benchmarks for designing focused sulfonylpiperidine-thiophene libraries. The 0.62 LogP difference between 4-amido and 2-amido regioisomers provides a measurable parameter for property-based optimization: library members can be rank-ordered by predicted LogP, and those clustering near the 4-amido value can be prioritized for cellular DDR assays where membrane permeability is critical.

Reference Compound for DNA-PK ADP-Glo Assay Validation and Cross-Study Calibration

Given that the DNA-PK IC50 of 2.5 µM was determined using the ADP-Glo kinase assay format with the EPPLSQEAFADLWKK peptide substrate [1], this compound serves as a well-defined reference for inter-laboratory assay validation. Laboratories establishing DNA-PK screening capabilities can use this compound as a calibration standard to verify assay sensitivity and reproducibility, enabling cross-study comparison of novel DNA-PK inhibitors. The publicly available BindingDB and ChEMBL records provide transparent access to the underlying assay conditions, supporting reproducible research practices.

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